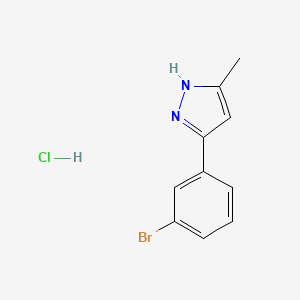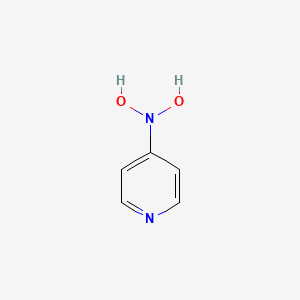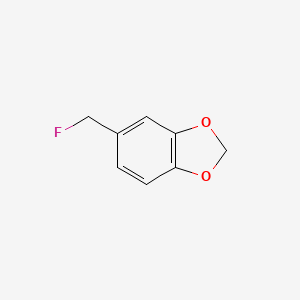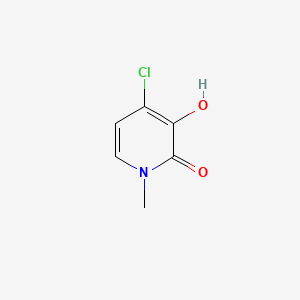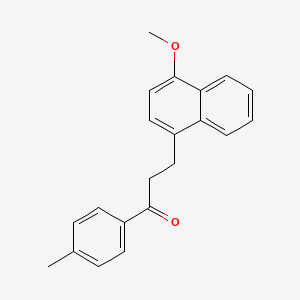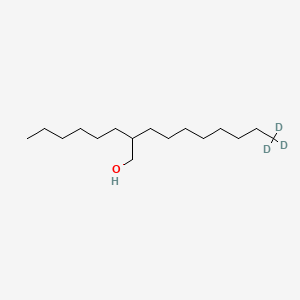
2-Hexyl-1-decanol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-1-decanol-d3, also known as 2-hexyldecanol, is an organic compound with the molecular formula C16H34O. It is a branched alcohol and a colorless liquid with low viscosity at room temperature. This compound is soluble in many organic solvents such as ether, chloroform, and benzene . It is commonly used as an industrial raw material for the preparation of surfactants, softeners, and solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyl-1-decanol-d3 can be synthesized through the dehydration and condensation of aliphatic alcohols. One preparation method involves the following steps :
- Mix 130g of n-octanol and 3.5g of 45wt% sodium hydroxide aqueous solution in a 250ml three-mouth bottle, stir at 250rpm for 8 minutes, then raise the temperature to 165°C for 3 hours.
- Cool the mixed solution to 20°C, add 0.28g of zinc powder, stir for 8 minutes, raise the temperature to 195°C, and react for 5 hours. Then continue to raise the temperature to 240°C, react for 30 minutes, and then cool to 20°C.
- Extract the reaction product with 120g of n-heptane, wash with water until the pH value is 6-7, and distill under reduced pressure to obtain a colorless transparent liquid with a yield of 91.75%.
Industrial Production Methods
In industrial settings, this compound is produced using similar dehydration and condensation processes, often involving catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-1-decanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1-decanol-d3 has a wide range of applications in scientific research, including :
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of non-polar acidic drugs from human plasma by parallel artificial liquid membrane extraction (PALME).
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, softeners, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Hexyl-1-decanol-d3 involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs by altering cell membrane properties .
Vergleich Mit ähnlichen Verbindungen
2-Hexyl-1-decanol-d3 can be compared with other similar compounds, such as :
- 2-Butyl-1-octanol
- Octyldodecanol
- 2-Decyl-1-tetradecanol
- 2-Ethyl-1-hexanol
- 2-Pentyl-1-nonanol
- 2-Octyl-1-dodecanol
Uniqueness
This compound is unique due to its branched structure, which imparts specific physical and chemical properties, such as low viscosity and solubility in various organic solvents. These properties make it particularly useful in industrial applications and scientific research .
Eigenschaften
Molekularformel |
C16H34O |
|---|---|
Molekulargewicht |
245.46 g/mol |
IUPAC-Name |
10,10,10-trideuterio-2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |
InChI-Schlüssel |
XULHFMYCBKQGEE-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCC(CCCCCC)CO |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


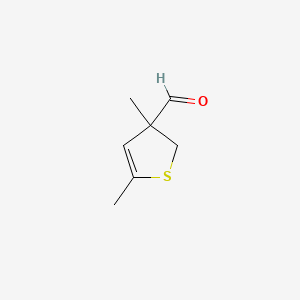
![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
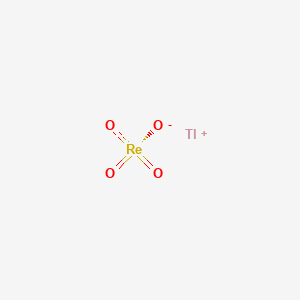

![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)


